Product packaging for Acid brown 98(Cat. No.:CAS No. 12269-88-4)

Acid brown 98

Cat. No.: B12279974
CAS No.: 12269-88-4
M. Wt: 1314.0 g/mol
InChI Key: TUZLXNUBZFOJJL-UHFFFAOYSA-N
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Description

Acid Brown 98, also known as C.I. This compound (C.I. 18840:2), is a single azo dye structured as a 1:2 iron complex . Its chemical composition is identified as C16H12N5NaO7S with a molecular weight of 441.35, and it is registered under CAS Number 12269-88-4 . This dye is characterized by its yellow-light brown color . The primary research and industrial value of this compound lies in its application as a colorant for leather finishing, providing durable coloration . It is also applicable for the dyeing of polyamide (nylon) fabrics and other textiles, as well as for wood stains, paper surface shading, and in inkjet inks . The compound is offered in various forms to suit different experimental or production needs, including water-soluble crude powder, solvent-soluble wetcake, and liquid formulations . Fastness properties, which are critical for performance evaluation, include a light fastness of 4.5 and a washing fastness of 4 . This product is intended for research and industrial development purposes only. It is not for personal, medicinal, or household use. Researchers are advised to review the Safety Data Sheet prior to use and observe all recommended safety precautions, which include avoiding contact with skin and eyes, and operating in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H39FeN15O21S3 B12279974 Acid brown 98 CAS No. 12269-88-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

12269-88-4

Molecular Formula

C48H39FeN15O21S3

Molecular Weight

1314.0 g/mol

IUPAC Name

4-[4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid;iron

InChI

InChI=1S/3C16H13N5O7S.Fe/c3*1-9-15(18-17-13-8-11(21(24)25)4-7-14(13)22)16(23)20(19-9)10-2-5-12(6-3-10)29(26,27)28;/h3*2-8,15,22H,1H3,(H,26,27,28);

InChI Key

TUZLXNUBZFOJJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)S(=O)(=O)O.[Fe]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of Acid Brown 98 and Analogues

Historical and Contemporary Manufacturing Methodologies

The synthesis of the azo backbone of Acid Brown 98 begins with diazotization, a fundamental process in the creation of almost all azo dyes. nih.govjchemrev.com This reaction converts a primary aromatic amine, in this case, 2-Amino-4-nitrophenol, into a highly reactive diazonium salt. jchemrev.comgauthmath.com Industrially, this is achieved by treating the amine with nitrous acid (HNO₂) at low temperatures, typically below 5°C. chemistrystudent.com The nitrous acid is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid. chemistrystudent.com Maintaining a low temperature is critical because diazonium salts are unstable and can decompose easily, especially when dry. nih.govchemistrystudent.com

The second stage is the azo-coupling reaction. organic-chemistry.org The diazonium salt, acting as an electrophile, attacks an electron-rich coupling component—for this compound, this is 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. nih.govworlddyevariety.com This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the dye's color. nih.govekb.eg The pH of the reaction medium is a crucial parameter; the coupling reaction must be conducted in a mildly acidic or neutral solution to proceed efficiently. organic-chemistry.org

ParameterDiazotizationAzo Coupling
Primary Reagents Aromatic Amine, Sodium Nitrite, Strong AcidDiazonium Salt, Coupling Component
Key Intermediate Diazonium Salt (Ar-N₂⁺)-
Reaction Type Conversion of Amine to Diazonium SaltElectrophilic Aromatic Substitution
Typical Temperature 0-5°C0-10°C
pH Conditions Strongly AcidicMildly Acidic to Neutral/Alkaline
Critical Factor Temperature control to prevent decompositionpH control to facilitate coupling

To enhance the stability and fastness properties of the synthesized azo dye, it is converted into a metal complex. researchgate.net These are often called pre-metallized dyes. alhikmah.edu.ng this compound is specifically a 1:2 iron complex, meaning one iron ion is coordinated with two molecules of the azo dye ligand. worlddyevariety.comchemicalbook.com This coordination involves the metal ion forming strong bonds with electron-donating groups on the dye molecule, such as hydroxyl (-OH) or amino (-NH₂) groups, which are positioned ortho to the azo linkage. alhikmah.edu.ng

The formation of the complex significantly increases the molecular size of the colorant, which improves its wash fastness. researchgate.net The metal ion also helps to protect the azo bond from degradation by light, thereby increasing lightfastness. While chromium and cobalt are commonly used for creating such complexes, this compound utilizes iron. sdc.org.ukalhikmah.edu.ng The metallization process typically involves heating the dye ligand with a solution of a metal salt, such as chromium acetate (B1210297) or iron sulfate (B86663), under controlled pH and temperature until the complex formation is complete. sdc.org.uktandfonline.com

Complex TypeMetal-to-Ligand RatioStructural Characteristics
1:1 Metal Complex One metal ion to one dye moleculeOften requires further reactions on the substrate.
1:2 Metal Complex One metal ion to two dye moleculesForms a larger, more stable sandwich-like structure. This is the structure of this compound. worlddyevariety.comresearchgate.net

The production of a complex dye like this compound is inherently a multi-stage process that requires careful control over each step to ensure the final product's quality and consistency. aithor.com

Diazotization : The synthesis begins with the carefully controlled diazotization of 2-Amino-4-nitrophenol. This requires precise temperature and stoichiometric control to produce the diazonium salt intermediate efficiently and safely. chemistrystudent.com

Azo Coupling : The resulting diazonium salt solution is immediately used in the coupling reaction with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.comchemicalbook.com The pH and temperature must be optimized to maximize the yield of the desired monoazo compound and minimize side reactions. organic-chemistry.org

Metallization : The crude azo dye is then subjected to metallization. It is reacted with an iron salt in a 2:1 ligand-to-metal ratio to form the final this compound complex. worlddyevariety.comchemicalbook.com This step involves heating the mixture for a set period to ensure complete coordination. tandfonline.com

Isolation and Purification : The final product is isolated from the reaction mixture, often by salting out, followed by filtration and drying. tandfonline.com Purification steps are essential to remove unreacted starting materials and by-products.

Reaction Kinetics and Thermodynamic Aspects of Synthetic Processes

The efficiency of this compound synthesis is governed by the kinetics and thermodynamics of its constituent reactions. While specific data for this exact compound is proprietary, general principles for azo dye and metal-complex formation apply.

The diazotization reaction is typically very fast. researchgate.net However, the rate of the subsequent azo coupling reaction is highly dependent on pH. acs.org The concentration of the diazonium ion (the electrophile) is highest at low pH, but the reactivity of the coupling component (the nucleophile, often a phenol (B47542) or aniline) increases at higher pH. organic-chemistry.org This results in an optimal pH range for the reaction where the product of the concentrations of the reactive species is maximized. The rate of addition of the coupling component has been identified as a critical factor for the success of the reaction. acs.org

The thermodynamics of metal-complex formation are generally favorable. The coordination of the metal ion with the dye ligand is an exothermic process (negative enthalpy change, ΔH), indicating the formation of stable chemical bonds. alhikmah.edu.ng This stability contributes to the enhanced properties of the final dye. Thermodynamic studies of similar dyeing processes show that a negative enthalpy change corresponds to high affinity and favorable conditions for complex formation. alhikmah.edu.ng

ParameterKinetic ConsiderationsThermodynamic Considerations
Diazotization Very fast reaction; primary control is through slow addition of reagents and low temperature.Generally favorable but driven by the subsequent, more stable product formation.
Azo Coupling Rate is highly pH-dependent, balancing diazonium ion stability and coupling component reactivity. acs.orgFavorable formation of the stable, conjugated azo system.
Metallization Dependent on temperature, pH, and concentration of reactants.Highly favorable (exothermic, ΔH < 0), leading to a significant increase in molecular stability. alhikmah.edu.ng

Green Chemistry Principles and Sustainable Synthetic Routes in Dye Research

The traditional synthesis of azo dyes often involves harsh conditions and the use of hazardous chemicals, leading to significant environmental concerns. chemistryjournals.net In response, research has focused on developing greener and more sustainable synthetic routes applicable to dyes like this compound. chemistryjournals.net

Key areas of innovation include:

Alternative Solvents and Conditions : To reduce reliance on volatile organic solvents, researchers have explored solvent-free synthesis using grinding or mechanochemistry. rsc.orglongdom.org This approach simplifies product isolation, reduces waste, and can lead to shorter reaction times. tandfonline.com Water is also being investigated as a green solvent. chemistryjournals.net

Reusable Catalysts : The use of strong liquid acids in diazotization generates significant waste. Green alternatives include solid acid catalysts, such as sulfonic acid functionalized on magnetic nanoparticles, which are highly efficient, easily separable, and recyclable. rsc.org

Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique can drastically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating methods. nih.gov

Process Intensification : The development of one-pot synthesis methods, where diazotization and coupling occur in the same reactor, streamlines the manufacturing process. rsc.org This reduces waste, energy usage, and the need for isolating unstable diazonium salt intermediates. Continuous flow microreactors also offer a safer, more efficient, and scalable alternative to traditional batch processing for handling potentially hazardous diazonium intermediates. researchgate.netresearchgate.net

These green chemistry approaches aim to make the production of dyes like this compound more economically and environmentally sustainable without compromising product quality. chemistryjournals.netnih.gov

Green Chemistry ApproachTraditional MethodSustainable Alternative
Reaction Medium Organic SolventsSolvent-free (grinding), Water chemistryjournals.netrsc.org
Catalysis Stoichiometric strong acids (e.g., HCl)Reusable solid acid catalysts (e.g., nano BF₃·SiO₂) tandfonline.com
Energy Input Conventional heating (hours)Microwave irradiation (minutes) nih.gov
Process Design Multi-pot batch reactionsOne-pot synthesis, Continuous flow microreactors rsc.orgresearchgate.net

Development of Analytical Methods for Detection and Quantification

Effective monitoring of this compound in various matrices, such as industrial effluents, necessitates the development of reliable and sensitive analytical methods. Chromatographic and spectrophotometric techniques are the cornerstones of these analytical efforts.

Chromatographic Techniques in Dye Analysis (e.g., High-Performance Liquid Chromatography, High-Performance Thin-Layer Chromatography)

Chromatographic methods are powerful tools for separating components of a mixture, making them ideal for the analysis of dyes in complex samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of synthetic dyes. Coupled with detectors like ultraviolet (UV) or diode array detectors (DAD), HPLC allows for both qualitative and quantitative analysis. For more complex analyses and enhanced sensitivity, HPLC can be coupled with mass spectrometry (LC-MS), a technique that has proven effective for the characterization of polysulfonated dyes. upce.czepa.gov While gas chromatography (GC) is generally not suitable for non-volatile and ionic dyes like this compound without derivatization, liquid chromatography-based methods are well-suited for their analysis. upce.cz

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for dye analysis, though it may have lower sensitivity and be more susceptible to interferences.

Table 1: Comparison of Chromatographic Techniques for Dye Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential migration of components over a stationary phase on a plate.
Sensitivity Generally high, especially when coupled with mass spectrometry. upce.czModerate, can be lower than HPLC.
Selectivity High, can resolve complex mixtures.Moderate, may have limitations with complex samples.
Cost Higher initial instrument cost and operational expenses.Lower cost for instrumentation and consumables.
Speed Analysis times can be longer, though modern systems offer rapid analysis. Can be faster for multiple sample screening.

Spectrophotometric Approaches for Dye Concentration and Mineralization Assessment (e.g., UV-Visible Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a fundamental and widely used technique for the quantification of dyes in solution. doi.orgresearchgate.net This method is based on the principle that dye molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. umn.edu The amount of light absorbed is directly proportional to the concentration of the dye, a relationship described by the Beer-Lambert law. science.gov

In the context of this compound, UV-Vis spectroscopy is routinely used to monitor its concentration during degradation studies. doi.orgresearchgate.net For instance, in electrochemical oxidation studies, the decrease in the absorbance at the dye's maximum absorption wavelength is tracked over time to determine the extent of discoloration. doi.orgresearchgate.net Furthermore, by analyzing the entire spectrum, information about the formation of intermediate products during degradation can be inferred. umn.edu To assess the complete breakdown of the dye molecule to inorganic compounds, a process known as mineralization, Total Organic Carbon (TOC) analysis is often used in conjunction with UV-Vis spectroscopy. doi.orgresearchgate.net

Multiwavelength spectrophotometric approaches can also be employed to determine the acid dissociation constants (pKa values) of ionizable compounds by acquiring UV absorption spectra at different pH values. nih.govscielo.br

Table 2: Key Parameters in Spectrophotometric Analysis of this compound

ParameterDescriptionRelevance to this compound Analysis
Wavelength of Maximum Absorbance (λmax) The wavelength at which the dye exhibits the highest light absorption.Used for quantitative analysis and monitoring discoloration. umn.edu
Molar Absorptivity (ε) A measure of how strongly the dye absorbs light at a particular wavelength.A constant used in the Beer-Lambert law to calculate concentration.
Absorbance (A) The amount of light absorbed by the dye solution.Directly proportional to the concentration of the dye. science.gov
Total Organic Carbon (TOC) A measure of the total amount of carbon in organic compounds.Used to assess the extent of mineralization of the dye. doi.orgresearchgate.net

Structural Characterization and Elucidation

Determining the precise molecular structure of this compound is essential for understanding its properties and reactivity. Vibrational and nuclear magnetic resonance spectroscopies are key techniques for this purpose.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. mdpi.comresearchgate.net It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. mdpi.com The resulting FTIR spectrum provides a "fingerprint" of the molecule, allowing for the identification of characteristic functional groups such as -N=N- (azo), -SO3H (sulfonic acid), -OH (hydroxyl), and aromatic rings, which are expected components of azo dyes. researchgate.netresearchgate.net FTIR analysis can be instrumental in confirming the synthesis of a dye and in studying its interactions with other materials or its degradation products. researchgate.netnih.gov

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds. nih.gov It is based on the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon-13 (¹³C NMR). nih.gov The NMR spectrum provides information about the chemical environment of each nucleus, allowing for the elucidation of the molecule's carbon-hydrogen framework. docbrown.info While NMR has low to moderate sensitivity compared to mass spectrometry, it is a non-destructive method that provides a wealth of structural information. nih.gov For a complex molecule like this compound, advanced 2D NMR techniques would likely be necessary to fully assign its structure.

Electrochemical Characterization Techniques

Electrochemical techniques are valuable for investigating the redox properties of dyes like this compound and for studying their degradation processes. Cyclic voltammetry, for instance, is used to characterize the electrochemical behavior of the dye and the electrodes used in its degradation. doi.orgresearchgate.net In studies of the electrochemical oxidation of this compound, cyclic voltammetry has been employed to characterize the Ti/Ru₀.₃Ti₀.₇O₂ composite anode in the presence of the dye and supporting electrolytes like NaCl and Na₂SO₄. doi.orgresearchgate.net These investigations provide insights into the oxidation potential of the dye and the mechanism of its electrochemical degradation. The results from such studies have shown that the electrochemical oxidation of this compound is influenced by parameters such as pH, current density, and the type of electrolyte used. doi.orgresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Acid Brown 98 Investigations

Cyclic Voltammetry in Electrochemical Reaction Monitoring and Electrode Material Characterization

Cyclic Voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox behavior of chemical species and to characterize electrode materials. In the context of Acid Brown 98, CV plays a crucial role in monitoring its electrochemical oxidation and in evaluating the performance of various anode materials for its degradation. This method involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The obtained cyclic voltammogram provides valuable information about the electrochemical processes occurring at the electrode-solution interface.

Research into the electrochemical treatment of wastewater containing this compound has employed cyclic voltammetry to understand the degradation mechanisms and to characterize the electrode materials used in the process. A key study in this area involves the use of a mixed metal oxide composite anode, specifically a Ti/Ru0.3Ti0.7O2 composite anode, for the electrochemical oxidation of this compound. The characterization of this anode in a synthetic wastewater solution containing the dye provides significant insights into its electrochemical activity and the influence of the dye and supporting electrolytes on the anodic processes.

The electrochemical behavior of the Ti/Ru0.3Ti0.7O2 anode was investigated in the presence of this compound with different supporting electrolytes, namely sodium sulfate (B86663) (Na2SO4) and sodium chloride (NaCl). The cyclic voltammograms revealed the influence of the dye on the electrochemical response of the anode. A notable observation was the decrease in the current in the oxygen evolution region of the voltammograms when this compound was present in the electrolyte. This suggests that the dye molecule or its intermediates interact with the anode surface, affecting the oxygen evolution reaction.

The supporting electrolyte was found to play a significant role in the electrochemical process. In the presence of NaCl, the degradation of this compound was observed to be more efficient compared to when Na2SO4 was used. This is attributed to the electrochemical generation of active chlorine species (e.g., Cl2, HOCl, OCl-) at the anode surface, which are powerful oxidizing agents that contribute to the degradation of the dye molecules.

While detailed quantitative data for the cyclic voltammetry of this compound is limited in publicly available literature, the qualitative observations from studies on similar azo dyes on various electrode materials can provide a comparative context. For instance, studies on other metal-complex azo dyes often report quasi-reversible or irreversible redox processes, with peak potentials and currents being dependent on the pH of the solution and the scan rate.

To illustrate the type of data obtained from cyclic voltammetry studies, the following tables present hypothetical and comparative data based on the observed behavior of this compound and other similar azo dyes.

Table 1: Electrochemical Parameters for the Oxidation of this compound on a Ti/Ru0.3Ti0.7O2 Anode

Supporting ElectrolyteAnalyteAnodic Peak Potential (Epa) vs. Ag/AgCl (V)Cathodic Peak Potential (Epc) vs. Ag/AgCl (V)Observations
0.033 M Na2SO4BlankNot prominentNot prominentBroad oxidation wave corresponding to oxygen evolution.
0.033 M Na2SO4180 mg/L this compoundNot well-definedNot observedSuppression of the oxygen evolution current.
0.1 M NaClBlankNot prominentNot prominentOnset of chlorine evolution at higher potentials.
0.1 M NaCl180 mg/L this compoundNot well-definedNot observedSignificant influence on the anodic process, indicating interaction with the electrode surface and participation in the oxidation reaction.

Note: The peak potentials for the direct oxidation of this compound are not well-defined and are often masked by the solvent and electrolyte decomposition potentials. The primary information is derived from the modulation of the background voltammogram.

Table 2: Comparative Electrochemical Data for Different Azo Dyes on Various Electrode Materials

Azo DyeElectrode MaterialAnodic Peak Potential (Epa) vs. Ref. (V)Cathodic Peak Potential (Epc) vs. Ref. (V)Redox Behavior
Lanaset Red GBentonite-modified graphite paste electrode~0.88~0.56Quasi-reversible
Cibacron Navy W-BGlassy carbon electrode0.382, 0.5470.050, -0.155, -0.317Irreversible
Cardanol-based azo dyesGlassy carbon electrodeNot observedVaries with substituentIrreversible reduction

This table provides a comparative overview of the electrochemical behavior of different azo dyes to contextualize the potential behavior of this compound.

The characterization of the electrode material is a critical aspect of these studies. The Ti/Ru0.3Ti0.7O2 composite anode is a type of dimensionally stable anode (DSA) known for its high electrocatalytic activity and stability in aggressive environments. Cyclic voltammetry helps in assessing these properties by examining the potential window, the stability of the current response over multiple cycles, and the influence of the electrolyte and analyte on the electrode's surface chemistry. The broad, featureless waves observed in the cyclic voltammograms of these types of anodes are characteristic of the capacitive and pseudocapacitive behavior of the metal oxide layer.

Environmental Remediation and Degradation Pathways of Acid Brown 98

Electrochemical Oxidation Processes

Electrochemical oxidation (EO) is a highly efficient advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like Acid Brown 98. This method utilizes electrical energy to drive oxidative reactions, often generating powerful oxidizing species that mineralize the target compound researchgate.net.

Development and Performance Optimization of Anode Materials

The choice of anode material is critical for the efficiency of electrochemical oxidation. Composite anodes, particularly those based on titanium coated with mixed metal oxides such as Ti/Ru₀.₃Ti₀.₇O₂ (Titanium/Ruthenium Titanium Oxide), have demonstrated superior performance in the electrochemical degradation of this compound doi.orgunesp.brresearchgate.netresearchgate.net. These anodes are characterized by their high electrocatalytic activity, stability, and ability to generate reactive oxygen species or chlorine-based oxidants iwaponline.comunesp.br. The Ti/RuTiO₂ composite anode is recognized for its effectiveness in promoting the breakdown of the dye molecule iwaponline.com.

Influence of Supporting Electrolyte Composition and Concentration on Degradation Kinetics

The presence of supporting electrolytes is essential for increasing the conductivity of the wastewater and facilitating the electrochemical reactions. Among various electrolytes tested, sodium chloride (NaCl) has consistently shown to be the most effective for the electrochemical degradation of this compound doi.orgunesp.brresearchgate.netiwaponline.comiwaponline.comresearchgate.net. NaCl enhances the degradation process by promoting the in-situ generation of active chlorine species, such as chlorine gas (Cl₂), hypochlorous acid (HOCl), and hypochlorite (B82951) ions (OCl⁻), which are potent oxidants researchgate.netiwaponline.comunesp.br. Studies indicate that increasing the concentration of NaCl generally leads to improved degradation efficiency and faster reaction rates doi.orgiwaponline.com. In contrast, electrolytes like sodium sulfate (B86663) (Na₂SO₄) and sulfuric acid (H₂SO₄) are less effective, yielding significantly lower degradation percentages iwaponline.comresearchgate.net.

Effect of Applied Current Density and Solution pH on Oxidation Efficiency

The electrochemical oxidation of this compound is significantly influenced by applied current density and solution pH. Research indicates that increasing the current density, typically within the range of 5 to 20 mAcm⁻², enhances the degradation rate and efficiency doi.orgunesp.brresearchgate.netiwaponline.comresearchgate.net. Higher current densities provide more energy for the generation of oxidizing species and accelerate the mass transfer of pollutants to the electrode surface.

Kinetic Modeling of Electrochemical Degradation Pathways

The degradation kinetics of this compound during electrochemical oxidation have been extensively studied. The process consistently follows pseudo-first-order kinetics, a common observation for many dye degradation studies under AOPs researchgate.netdoi.orgunesp.brresearchgate.netiwaponline.comiwaponline.comresearchgate.net. This kinetic model describes the rate of degradation as being directly proportional to the concentration of the dye. The rate constant (k) is influenced by operational parameters such as current density and electrolyte concentration, with higher values indicating faster degradation researchgate.netiwaponline.com.

Assessment of Mineralization Extent via Total Organic Carbon (TOC) Analysis

Table 4.1: Summary of Electrochemical Oxidation Parameters and Results for this compound

Anode MaterialSupporting ElectrolyteConcentration (M)Current Density (mAcm⁻²)pHTreatment Time (min)TOC Removal (%)Kinetic ModelReference(s)
Ti/Ru₀.₃Ti₀.₇O₂NaCl0.12036067Pseudo-first order doi.orgunesp.brresearchgate.netresearchgate.net
Ti/Ru₀.₃Ti₀.₇O₂NaCl0.15-203--Pseudo-first order doi.orgresearchgate.net
Ti/Ru₀.₃Ti₀.₇O₂Na₂SO₄0.12033510-18Pseudo-first order researchgate.netresearchgate.net
Graphite RodsNaClVariesVaries3-9VariesUp to 89Not specified electrochemsci.org
Ti/Pt-IrNot specified-Not specified44079 (COD removal)Not specified researchgate.net

Note: TOC removal data is specific to conditions mentioned in the respective references.

Photocatalytic Degradation Mechanisms

Photocatalytic degradation offers another viable pathway for the environmental remediation of this compound. This process involves using semiconductor photocatalysts that, upon activation by light (typically UV or visible light), generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) rsc.orgfrontiersin.orgmdpi.com. These ROS then attack and degrade the organic dye molecules.

Research has shown that nanocomposite materials, such as zinc sulfide-chitosan (ZnS-chitosan) nanoparticles, are effective photocatalysts for the degradation of this compound researchgate.netresearchgate.net. When irradiated with UV light, these composites facilitate the breakdown of the dye. For example, ZnS-chitosan nanocomposites achieved 92.6% degradation of this compound in 165 minutes researchgate.netresearchgate.net. The degradation kinetics in these photocatalytic processes also typically follow a pseudo-first-order model researchgate.netresearchgate.netresearchgate.net. The rate constants reported for this compound degradation using ZnS-chitosan were approximately 0.01464 min⁻¹ with an R² value of 0.98891 researchgate.net, and 0.04096 min⁻¹ with an R² of 0.99406 researchgate.net for Acid Black 234, indicating efficient degradation.

Table 4.2: Summary of Photocatalytic Degradation Parameters for this compound

PhotocatalystLight SourceTreatment Time (min)Degradation (%)Kinetic ModelReference(s)
Chitosan-zinc sulfide (B99878) nanoparticlesUV Lamp (254 nm)16592.6Pseudo-first order researchgate.netresearchgate.net
ZnS-chitosan nanocompositesUV lightNot specifiedRemarkablePseudo-first order researchgate.net

Compound Names Mentioned:

this compound

Titanium/Ruthenium Titanium Oxide (Ti/RuTiO₂) Composite Anode

Sodium Chloride (NaCl)

Sodium Sulfate (Na₂SO₄)

Sulfuric Acid (H₂SO₄)

Zinc Sulfide-Chitosan Nanocomposite (ZnS-chitosan)

Adsorption Studies for this compound Removal

Adsorption Kinetic Models and Rate-Limiting Steps

Understanding the kinetics of dye adsorption is vital for designing efficient treatment systems. Several kinetic models are employed to describe the rate at which dye molecules are removed from the solution by an adsorbent. For the adsorption of various Acid Brown dyes, the Pseudo-Second Order Kinetic Model is frequently found to provide the best fit to experimental data gnest.orgiwaponline.comdeswater.comdergipark.org.trresearchgate.netresearchgate.net. This model suggests that the rate-limiting step in the adsorption process is primarily chemical in nature, involving valence forces through electron sharing or exchange between the dye molecules and the adsorbent surface gnest.org.

In contrast, studies investigating the electrochemical oxidation (EO) of this compound have indicated that the degradation process often follows Pseudo-First Order Kinetics researchgate.netdoi.org. This implies that the rate of degradation is directly proportional to the concentration of the dye present in the solution. While intra-particle diffusion can play a role, it is often not the sole rate-determining step in adsorption processes deswater.com.

Table 1: Adsorption Kinetic Models for Acid Brown Dyes

Kinetic ModelDescriptionCommon Fit for Acid Brown Dyes (Adsorption)Implication for Rate-Limiting Step
Pseudo-First OrderAssumes the rate of adsorption is directly proportional to the difference between equilibrium and instantaneous amount of solute adsorbed.Less common for adsorptionPhysical adsorption, diffusion-controlled processes.
Pseudo-Second OrderAssumes the rate of adsorption is proportional to the square of the difference between equilibrium and instantaneous amount of solute adsorbed.Frequently observed Chemical adsorption, involving valence forces through electron sharing or exchange.
Intra-particle DiffusionDescribes diffusion of adsorbate within the pores of the adsorbent.Often a contributing factorCan be a rate-limiting step, but not always the sole determinant.

Parametric Optimization of Adsorption Processes

The efficiency of dye adsorption is significantly influenced by various operational parameters, including pH, contact time, and adsorbent dose. Optimization of these parameters is crucial for maximizing dye removal.

pH: The optimal pH for the adsorption of Acid Brown dyes varies depending on the adsorbent and the specific dye. For Acid Brown 340 (AB 340), an acidic pH of 2 was found to be optimal wecmelive.comchemrxiv.org. Similarly, Acid Brown 354 (AB 354) showed maximum adsorption at pH 2 iwaponline.com. However, for some activated carbons derived from biomass, adsorption of Acid Brown (unspecified) increased at higher pH values (8-10), attributed to enhanced electrostatic interactions gnest.org. Optimal pH values for other Acid Brown dyes have been reported between 3.0 and 6.0 deswater.compjoes.comusm.my. The point of zero charge (pHpzc) of the adsorbent plays a critical role in determining the surface charge and, consequently, the electrostatic interactions with the dye molecules gnest.orgnih.gov.

Contact Time: Equilibrium is typically reached within a specific contact time, after which the adsorption rate plateaus. For many Acid Brown dyes, equilibrium is achieved within 60 minutes iwaponline.comdeswater.com. For AB 340, an optimal contact time of 75 minutes was reported wecmelive.comchemrxiv.org. In some cases, such as Reactive Brown 10, equilibrium could take up to 360 minutes usm.my.

Adsorbent Dose: Increasing the adsorbent dosage generally leads to a higher percentage removal of the dye due to the increased availability of active sites. However, the adsorption capacity per unit mass of the adsorbent tends to decrease with higher doses due to factors like particle aggregation and reduced adsorbate-to-adsorbent ratio deswater.compjoes.comusm.my. Optimized doses vary widely, with examples including 0.1 g for AB 354 iwaponline.com, 0.06 g for AB 340 wecmelive.comchemrxiv.org, and 0.04 g for Reactive Brown 10 usm.my.

Table 2: Optimization Parameters for Acid Brown Dye Adsorption

Dye TypeOptimal pHOptimal Contact Time (min)Optimal Adsorbent Dose (g)Adsorbent Type (Example)Reference
Acid Brown 3402750.06Silica monolith particles wecmelive.comchemrxiv.org
Acid Brown 3542600.1Aminized cellulose (B213188) acetate (B1210297) nanofibers iwaponline.com
Acid Brown (unspecified)8-10N/AN/AActivated carbon from Azolla Pinnata gnest.org
Acid Bordeaux B4-9600.25 g/LEnteromorpha prolifera powder pjoes.com
Reactive Brown 104-6~3600.04Chitosan (B1678972) beads usm.my
RR198 & RB293.0604 g/LRosa damascena ash deswater.com

Surface Chemistry and Charge Effects on Adsorption Affinity

The surface chemistry of the adsorbent plays a pivotal role in its affinity for this compound and other acidic dyes. Fourier Transform Infrared (FTIR) spectroscopy analysis of adsorbents used for dye removal often reveals the presence of various functional groups, such as amide, hydroxyl (-OH), carboxylate (-COOH), and C-O groups. These groups are actively involved in the adsorption process, facilitating interactions with the dye molecules gnest.orgpjoes.com.

Other Advanced Oxidation Processes (AOPs) for Dye Abatement

Beyond adsorption, Advanced Oxidation Processes (AOPs) offer powerful methods for the complete degradation of dye molecules into simpler, less harmful substances like carbon dioxide and water. These processes rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which non-selectively attack and break down organic pollutants researchgate.netmdpi.com.

Electrochemical Oxidation (EO): Electrochemical oxidation is a prominent AOP for the remediation of this compound. Studies have utilized composite anodes, such as Ti/Ru₀.₃Ti₀.₇O₂, for the electrochemical degradation of AB 98 researchgate.netdoi.orgresearchgate.netresearchgate.net. The efficiency of EO is significantly influenced by operational parameters:

pH: Degradation rates generally increase with decreasing pH researchgate.netdoi.org.

Current Density: Higher current densities (e.g., 5-20 mAcm⁻²) enhance the oxidation process researchgate.netdoi.org.

Electrolyte: The presence of supporting electrolytes, particularly chloride ions (e.g., NaCl), is crucial. NaCl is effective due to the generation of chlorinated oxidants, leading to faster dye removal and mineralization researchgate.netresearchgate.net.

Mineralization: Electrochemical oxidation can achieve significant mineralization, with up to 67% Total Organic Carbon (TOC) removal observed under optimized conditions (0.1 M NaCl, 20 mAcm⁻², 60 minutes) researchgate.netdoi.org.

Other AOPs: Other AOPs that can be applied to dye degradation include:

Ozonation: Utilizes ozone (O₃) to oxidize pollutants, with efficiency influenced by pH and the presence of UV irradiation mdpi.com.

UV/H₂O₂: Combines UV light with hydrogen peroxide to generate hydroxyl radicals mdpi.com.

Fenton and Photo-Fenton Processes: Employ iron catalysts and hydrogen peroxide (with or without UV light) to produce hydroxyl radicals researchgate.net.

Sonolysis (Ultrasound): Ultrasound can enhance the efficiency of other degradation methods, such as H₂O₂ oxidation, often leading to pseudo-first-order degradation kinetics mdpi.com.

Photocatalysis: Involves semiconductor catalysts and light energy to generate reactive species for pollutant breakdown researchgate.net.

Comparative Analysis of Degradation Methodologies and Their Efficacies

Comparing different treatment methodologies reveals distinct advantages and limitations for this compound abatement.

Adsorption vs. AOPs: Adsorption processes are highly effective for the physical removal of dye molecules from wastewater, leading to significant color reduction and achieving high removal efficiencies pjoes.comcsuohio.edu. However, adsorption merely transfers the dye from the liquid phase to the solid phase, requiring subsequent disposal or regeneration of the adsorbent. AOPs, on the other hand, aim for the complete chemical breakdown and mineralization of the dye molecules into environmentally benign substances researchgate.netmdpi.com.

Electrochemical Oxidation of this compound: Electrochemical oxidation of AB 98 has demonstrated considerable promise. Under optimized conditions, it can achieve substantial TOC removal, indicating effective mineralization researchgate.netdoi.org. The process is sensitive to pH, current density, and electrolyte type, with acidic conditions and chloride-based electrolytes generally favoring higher degradation rates researchgate.netdoi.orgresearchgate.netresearchgate.net. The degradation kinetics for AB 98 via EO typically follow a pseudo-first-order model researchgate.netdoi.org.

Table 3: Electrochemical Oxidation Parameters and Outcomes for this compound

Anode MaterialElectrolytepHCurrent Density (mAcm⁻²)Electrolyte Concentration (M)Degradation Time (min)TOC Removal (%)Kinetic ModelReference
Ti/Ru₀.₃Ti₀.₇O₂ compositeNaClAcidic (e.g., < 7)5-200.1 (for NaCl)60~67Pseudo-First Order researchgate.netdoi.org
Ti/Ru₀.₃Ti₀.₇O₂ compositeNaCl~2-6100.04-0.08N/AN/AN/A researchgate.net

Compound List:

this compound (AB 98)

Acid Brown 354 (AB 354)

Acid Brown 340 (AB 340)

Acid Bordeaux B

Reactive Red 198 (RR198)

Reactive Blue 29 (RB29)

Reactive Brown 10

Acid Green 16

Methyl Green

Vat Blue 6

Vat Green 1

Disperse Yellow 42

Acid Brown 283 (AB283)

Acid Brown 14

Acid Brown 83

Methylene Blue

Basic Violet 3

Reactive Black 5 (RB5)

Reactive Blue 21 (RB21)

Theoretical and Computational Chemistry Approaches to Acid Brown 98

Molecular Structure and Bonding Analysis of the Acid Brown 98 Chromophore and Metal Complex

This compound is synthesized by the diazotization of 2-Amino-4-nitrophenol, which is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. The resulting monoazo dye ligand is subsequently metallized with an iron source to form a 1:2 metal complex. worlddyevariety.comchemicalbook.com This indicates that one central iron ion is coordinated to two molecules of the azo dye ligand.

Computational methods, particularly Density Functional Theory (DFT), are extensively used to elucidate the three-dimensional structure of such metal complexes. nih.govugm.ac.id A typical computational workflow involves:

Geometry Optimization: The initial step is to build a model of the 1:2 iron-dye complex and perform a geometry optimization. This calculation determines the most stable arrangement of atoms by finding the minimum energy conformation. The process yields critical data on bond lengths, bond angles, and dihedral angles. For this compound, this would clarify the coordination geometry around the Fe ion (e.g., distorted octahedral) and the planarity of the azo dye ligand.

Bonding Analysis: The nature of the coordination bonds between the iron center and the ligands can be analyzed in detail. The ligands are expected to be bidentate, coordinating through the nitrogen atom of the azo group and the oxygen atom of the deprotonated phenolic hydroxyl group. researchgate.net Quantum theory of atoms in molecules (QTAIM) is a computational technique that can be used to analyze the electron density to characterize these Fe-N and Fe-O bonds, determining their covalent versus ionic character.

Chromophore Structure: The chromophore of this compound is the conjugated system encompassing the phenyl and pyrazolone (B3327878) rings connected by the azo (-N=N-) bridge. DFT calculations can precisely model how the geometry of this system changes upon coordination with the iron ion. For instance, coordination can affect the planarity of the molecule, which in turn influences its electronic and optical properties. Studies on similar iron-complexed azo dyes have used DFT to confirm that electron density at the coordinating nitrogen atoms is crucial for stable complex formation. researchgate.net

A representative table showing the kind of data obtained from DFT geometry optimization for a metal-azo dye complex is presented below.

Structural ParameterDescriptionTypical Calculated Value (Å or °)
Fe-O Bond LengthDistance between Iron and Phenolic Oxygen1.90 - 2.10 Å
Fe-N Bond LengthDistance between Iron and Azo Nitrogen2.00 - 2.20 Å
O-Fe-N Bite AngleAngle formed by the bidentate ligand with the Fe center85 - 95°
N=N Bond LengthLength of the central azo bond in the chromophore1.25 - 1.35 Å

Electronic Structure Calculations and Spectroscopic Property Prediction of this compound

The color of a dye is determined by its ability to absorb light in the visible region of the electromagnetic spectrum, which is a direct consequence of its electronic structure. Computational methods are essential for predicting and interpreting the electronic properties and spectra of dyes like this compound.

Frontier Molecular Orbitals (FMOs): DFT calculations are used to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For most azo dyes, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-accepting regions and the azo bridge. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates directly with the color of the dye; a smaller gap generally corresponds to absorption at longer wavelengths (a bathochromic or red shift). acs.org For this compound, which is yellow-light brown, the HOMO-LUMO gap would be expected to correspond to absorption in the blue-violet region of the spectrum. chemicalbook.com

Spectroscopic Property Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating the electronic absorption (UV-Vis) spectra of molecules. academie-sciences.fr By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the maximum absorption wavelength (λmax). nih.govpreprints.org These theoretical predictions are often performed in conjunction with a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the electronic transitions. researchgate.net The accuracy of TD-DFT allows for a direct comparison with experimental spectra, aiding in the assignment of specific electronic transitions (e.g., n→π* or π→π*) to the observed absorption bands. nih.gov

The table below illustrates how TD-DFT calculations can be compared with experimental data for azo dyes.

Azo Dye SystemExperimental λmax (nm)Calculated λmax (nm, TD-DFT)Predominant Transition Type
o-methoxyaniline-based dye 1509502HOMO → LUMO (π→π)
o-methoxyaniline-based dye 2541535HOMO → LUMO (π→π)
Pyrazole azo dye 1359368HOMO → LUMO (π→π)
Pyrazole azo dye 2347359HOMO-1 → LUMO (π→π)

Intermolecular Interactions and Aggregation Phenomena of Dye Molecules in Solution

In solution, particularly at higher concentrations, dye molecules have a strong tendency to self-associate into aggregates. This phenomenon is driven by non-covalent intermolecular interactions and can significantly alter the color, solubility, and performance of the dye.

Types of Interactions: The primary forces driving aggregation in azo dyes are π–π stacking interactions between the aromatic rings of the chromophores and van der Waals forces. The planar nature of the conjugated system in this compound facilitates this stacking.

Molecular Dynamics (MD) Simulations: MD is a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For dye aggregation, MD simulations can model the spontaneous self-assembly of dozens or hundreds of dye molecules in a simulated solvent box over a period of nanoseconds to microseconds. tandfonline.comacs.org These simulations provide detailed insights into:

Aggregate Structure: MD can reveal the preferred arrangement of molecules within an aggregate, such as the formation of H-aggregates (face-to-face stacking, leading to a blue-shift in λmax) or J-aggregates (head-to-tail arrangement, causing a red-shift). rsc.org

Thermodynamics of Aggregation: By calculating the potential of mean force (PMF) for bringing two or more dye molecules together, the free energy of association can be determined. This helps to quantify the stability of dimers, trimers, and larger aggregates. rsc.org

Solvent Effects: MD explicitly includes solvent molecules, allowing for a realistic investigation of how water molecules structure themselves around the dye and mediate interactions between dye molecules. Studies on reactive dyes have used MD to successfully predict aggregation tendencies and compatibilities in mixed-dye systems. tandfonline.comresearchgate.net

Computational Modeling of Reaction Mechanisms in Synthesis and Degradation Pathways

Computational chemistry is instrumental in mapping out the complex reaction pathways involved in the creation and breakdown of dyes.

Synthesis Mechanisms: The synthesis of the this compound ligand involves two classical organic reactions: diazotization and azo coupling. DFT calculations can be employed to model the entire reaction coordinate for these steps. This involves:

Locating the structures of reactants, intermediates, and products.

Identifying the transition state (TS) structure for each step, which represents the highest energy point along the reaction pathway.

Calculating the activation energy (the energy difference between the reactants and the TS), which determines the rate of the reaction. While low temperature is often emphasized in experimental azo dye synthesis, computational and experimental studies on similar systems have shown that other factors, such as pH control, can be more critical. acs.org

Degradation Pathways: this compound, like many azo dyes, can be degraded through advanced oxidation processes (AOPs). researchgate.net Computational modeling can help elucidate the mechanism of this degradation. For example, in oxidative degradation initiated by hydroxyl radicals (•OH), DFT can be used to:

Predict Sites of Attack: Reactivity indices, such as Fukui functions or calculated Mulliken charges, can identify the atoms in the dye molecule that are most susceptible to radical attack. For many azo dyes, the azo group itself is a primary reactive site. acs.org

Model Reaction Energetics: Researchers can model the potential energy surface for the reaction of the dye with an oxidizing species. This involves calculating the energies of intermediates and transition states for different proposed pathways, such as cleavage of the C-N bond versus the N=N bond, to determine the most energetically favorable degradation route. acs.org

The following table summarizes experimental findings on the electrochemical degradation of this compound, which could serve as a basis for future computational modeling studies.

ParameterConditionEffect on Degradation
Current DensityIncrease from 5 to 20 mA/cm²Increased degradation rate
20 mA/cm²Achieved 89% degradation in 35 min
pHDecrease in pHIncreased degradation efficiency
Acidic conditionsFavored the electrochemical oxidation process
ElectrolyteNaClSignificantly higher degradation rate
Na₂SO₄ or H₂SO₄Much slower degradation rate compared to NaCl

Advanced Research Applications and Methodological Development

Acid Brown 98 as a Model Compound in Environmental Chemistry Research for Dye Pollutant Studies

The environmental persistence and potential toxicity of synthetic dyes make their removal from wastewater a critical area of environmental chemistry research. This compound has been utilized as a model pollutant to investigate various advanced oxidation processes (AOPs) and adsorption techniques for dye removal.

Electrochemical Oxidation: Electrochemical oxidation has emerged as a promising technology for degrading dye pollutants. Studies have investigated the electrochemical oxidation of this compound using composite anodes, such as Ti/Ru0.3Ti0.7O2 doi.orgunesp.brredalyc.orgresearchgate.net. Research indicates that the degradation efficiency is significantly influenced by operational parameters:

Current Density: Oxidation rates increase with higher current densities, typically in the range of 5-20 mAcm-2 doi.orgunesp.br.

pH: Decreasing the pH of the solution enhances the electrochemical oxidation process doi.orgunesp.br.

Electrolytes: Sodium chloride (NaCl) has been identified as a suitable electrolyte, with higher concentrations promoting dye degradation. NaCl is found to be more effective than Na2SO4 due to the generation of active chlorine species doi.orgunesp.briwaponline.com.

Mineralization: Under optimal conditions, such as using 0.1 M NaCl as an electrolyte and a current density of 20 mAcm-2 for 60 minutes, up to 67% of Total Organic Carbon (TOC) removal has been achieved doi.orgunesp.br.

Kinetics: The degradation of this compound under electrochemical oxidation typically follows pseudo-first-order kinetics doi.orgunesp.brresearchgate.netresearchgate.net.

Photocatalytic Degradation: Another avenue of research involves photocatalytic degradation. For instance, Chitosan (B1678972)–zinc sulfide (B99878) nanoparticles (CS-ZnS-NPs) have been employed as photocatalysts under UV irradiation (254 nm) for the degradation of this compound mdpi.com. This method demonstrated a degradation efficiency of 92.6% for this compound within 165 minutes. The degradation process also adhered to pseudo-first-order kinetics, with a reported rate constant (k) of 0.01464 min-1 mdpi.com.

Adsorption Studies: While specific adsorption studies focusing solely on this compound are less prevalent in the initial search results compared to degradation methods, research on similar acid dyes suggests that various biomass-derived adsorbents (e.g., modified cellulose (B213188) acetate (B1210297), activated charcoal) can effectively remove them from wastewater redalyc.orgiwaponline.comfrontiersin.org. These studies often investigate parameters like adsorbent dosage, pH, temperature, and initial dye concentration, with adsorption typically following models like Freundlich or Langmuir isotherms and pseudo-second-order kinetics for chemical adsorption iwaponline.com.

Data Table 7.1.1: Electrochemical Oxidation Parameters for this compound Degradation

ParameterValue/ConditionEffect on DegradationReference(s)
Current Density5-20 mAcm-2Increases oxidation doi.orgunesp.br
pHDecreasing pHEnhances oxidation doi.orgunesp.br
ElectrolyteNaCl (higher concentration)Enhances degradation doi.orgunesp.briwaponline.com
ElectrolyteNaCl vs. Na2SO4NaCl more suitable doi.orgunesp.br
Electrolysis Time60 minutes (with 0.1 M NaCl, 20 mAcm-2)67% TOC removal doi.orgunesp.br
Kinetic ModelPseudo-first-orderDescribes degradation rate doi.orgunesp.brresearchgate.netresearchgate.net

Data Table 7.1.2: Photocatalytic Degradation of this compound

CatalystIrradiationDegradation EfficiencyTimeKinetic ModelRate Constant (k)Reference(s)
CS-ZnS-NPsUV (254 nm)92.6%165 minPseudo-first-order0.01464 min-1 mdpi.com

Investigation in Dye-Sensitized Systems and Optoelectronic Devices

Research into the application of dyes in dye-sensitized solar cells (DSSCs) and other optoelectronic devices is a growing field. However, specific documented research employing this compound in these advanced applications, such as DSSCs, organic light-emitting diodes (OLEDs), or flexible electronics, was not found in the initial comprehensive searches electrochem.orgresearchgate.netjos.ac.cnacs.orgmdpi.comnih.govresearchgate.netunirioja.esdiva-portal.orgacs.org. While general research exists on the use of various dyes and organic semiconductors in these fields, this compound does not appear to be a commonly investigated compound for such purposes.

Exploration in Biosensor and Bioimaging Applications Utilizing Acid Dyes

The development of biosensors and bioimaging techniques often relies on molecules with specific optical or electrochemical properties that can interact with biological targets or serve as labels. While the general field of biosensors is rapidly advancing, with applications ranging from nucleic acid detection to metabolite monitoring researchcommons.orgresearcher.lifenih.govmdpi.comresearchgate.net, specific research detailing the use of this compound in biosensor development or bioimaging applications was not identified in the provided search results. The exploration in this area for this compound remains largely undocumented in the available literature.

Research into Dye-Substrate Interactions in Industrial Applications (e.g., Leather Dyeing)

This compound is predominantly utilized in the leather industry for its coloring properties. Research in this area focuses on understanding the interactions between the dye and the leather substrate, which dictate the dyeing process, color yield, and fastness properties.

Dye-Substrate Interaction Mechanism: Acid dyes, including this compound, are anionic molecules that interact with the positively charged sites on leather fibers (primarily collagen) under acidic conditions vulcanchem.comshengdadyes.comsdc.org.uk. This interaction is primarily ionic, forming salt linkages. Hydrogen bonds and Van der Waals forces can also contribute to the dye-fiber affinity shengdadyes.com. As this compound is also classified as a metal complex dye (specifically an iron complex), its interaction is further enhanced by the metal ion complexation. This complexation generally leads to improved color fastness properties compared to non-metallized acid dyes shengdadyes.com.

Fastness Properties: The fastness properties of this compound are critical for its industrial application on leather, ensuring the longevity and quality of the dyed product. Reported fastness properties include:

Light Fastness: Values range from 3 chemtan.com to 4.5 krishnadyes.net, with metal-complexed forms generally achieving higher grades (e.g., 6-7) shengdadyes.com.

Washing Fastness: Reported as 4 krishnadyes.net.

Perspiration Fastness: Reported as 4.5 krishnadyes.net.

These properties indicate good to excellent resistance to common degradation factors, making it suitable for leather goods that experience varying environmental exposures.

Dyeing Process and Penetration: this compound, like other acid dyes, exhibits fast penetration into leather fibers, contributing to bright and uniform coloration shengdadyes.com. The dyeing process is typically carried out in an acidic bath to promote dye fixation uc.edu. The dye is applied in various forms, including powder and liquid, and is suitable for different leather finishing applications, wood stains, and textile dyeing krishnadyes.netsdc.org.uk.

Data Table 7.4.1: Fastness Properties of this compound

PropertyValue (Reported)NotesReference(s)
Light Fastness3 chemtan.com
Light Fastness4.5 krishnadyes.net
Light FastnessGrade 6-7For metal-complexed forms shengdadyes.com
Washing Fastness4 krishnadyes.net
Perspiration4.5 krishnadyes.net
Rubbing FastnessNot specified(Implied good from general acid dye properties)-

Role of Acid Dyes in Histological Research and Staining Methodologies

Acid dyes are recognized for their utility in histology for staining tissue components shengdadyes.com. They are employed to color basic tissue proteins, aiding in microscopic examination for research and diagnosis. While this is a general application for acid dyes, specific research detailing the use of this compound in histological staining protocols or as a specific stain in biological research was not identified in the provided search results. Its application in this domain remains general for the class of acid dyes rather than specific to this compound.

Concluding Remarks and Future Research Directions

Current Challenges and Knowledge Gaps in Acid Brown 98 Research

Despite its widespread use, significant challenges and knowledge gaps persist in the scientific understanding of this compound. These challenges primarily revolve around its environmental fate, toxicological profile, and the efficacy of current monitoring and remediation technologies.

One of the foremost challenges lies in the complete mineralization of this compound during wastewater treatment. Like many azo dyes, this compound is designed to be stable and resistant to fading, which also makes it recalcitrant to degradation. While various physical, chemical, and biological treatment methods have been explored, achieving complete breakdown of the dye molecule and its intermediates is often difficult. A significant knowledge gap exists in understanding the precise degradation pathway of this compound under different environmental conditions. The breakdown of azo dyes can lead to the formation of aromatic amines, which may be more toxic and carcinogenic than the parent dye molecule. aalto.firesearchgate.net The specific intermediate compounds formed during the degradation of this compound and their respective toxicities are not well-documented in publicly available literature. The Material Safety Data Sheet (MSDS) for this compound indicates that mutagenicity data has been reported, but specific details are not readily accessible, highlighting a critical gap in its toxicological assessment. cncolorchem.com

Furthermore, the analytical monitoring of this compound in complex environmental matrices such as industrial effluents and receiving water bodies presents another challenge. The development of sensitive, selective, and cost-effective analytical methods for the routine detection and quantification of this specific dye and its degradation products is an area that requires further research.

The following table summarizes the key research challenges and knowledge gaps related to this compound:

Area of Concern Specific Challenges and Knowledge Gaps
Environmental Fate and Degradation - Incomplete mineralization in conventional wastewater treatment. - Lack of detailed studies on the specific degradation pathway of this compound. - Limited information on the persistence and mobility of the dye in different environmental compartments (water, soil, sediment).
Toxicology and Ecotoxicology - Insufficient data on the toxicity of this compound's specific degradation intermediates and byproducts. - Paucity of comprehensive studies on the long-term ecotoxicological effects on diverse aquatic and terrestrial organisms. - Unspecified details regarding the reported mutagenicity of the compound. cncolorchem.com
Analytical Monitoring - Need for more robust and cost-effective analytical methods for detecting low concentrations of this compound in complex environmental samples. - Difficulty in identifying and quantifying unknown degradation products in real-world scenarios.

Addressing these challenges and filling these knowledge gaps is crucial for a comprehensive risk assessment of this compound and for the development of more effective environmental management strategies.

Emerging Research Opportunities in Sustainable Dye Chemistry and Wastewater Treatment

The challenges associated with this compound and other synthetic dyes have spurred innovation in the fields of sustainable dye chemistry and advanced wastewater treatment. These emerging research areas offer promising opportunities to mitigate the environmental impact of textile and leather dyeing processes.

In the realm of sustainable dye chemistry, there is a growing interest in the design and synthesis of "green" dyes. This includes the development of dyes from renewable feedstocks and the design of molecules that are inherently more biodegradable without compromising on color and fastness properties. While specific research on sustainable alternatives to this compound is not extensively documented, the broader field of eco-friendly brown dyes is an active area of investigation. This includes the exploration of natural dyes derived from plant sources such as henna, pine bark, and birch bark, which can produce a range of brown hues. thesprucecrafts.com Additionally, biotechnology offers pathways to produce biogenic colorants through fermentation processes, which could provide a more sustainable alternative to synthetic dyes. rsc.org Computational chemistry and molecular modeling are also emerging as powerful tools to predict the properties, including toxicity and biodegradability, of new dye molecules before they are synthesized, thus enabling a more targeted and sustainable design process. mdpi.complos.orgmdpi.com

In wastewater treatment, advanced oxidation processes (AOPs) and bioremediation are at the forefront of research for the degradation of recalcitrant dyes like this compound. AOPs, such as those involving photocatalysis and Fenton-like reactions, have shown potential for the effective degradation of azo dyes. researchgate.netmdpi.com The development of novel and more efficient catalysts is a key area of research to enhance the degradation efficiency and reduce the operational costs of these technologies. Bioremediation, which utilizes microorganisms or their enzymes to break down pollutants, offers an environmentally friendly and cost-effective alternative. aalto.firesearchgate.net Research is ongoing to identify and engineer microbial strains with enhanced capabilities to degrade specific azo dyes and their toxic byproducts. mdpi.com The integration of different treatment methods, such as a combination of biological and physico-chemical processes, is also a promising approach to achieve complete mineralization of dyes. sciepub.com

The following table highlights some of the emerging research opportunities:

Research Area Specific Opportunities
Sustainable Dye Synthesis - Development of high-performance brown dyes from renewable and biodegradable feedstocks. thesprucecrafts.comrsc.org - Design of novel azo dye structures with improved biodegradability. - Application of computational tools for the in silico design of safer and more sustainable dye molecules. mdpi.complos.orgmdpi.com
Advanced Wastewater Treatment - Synthesis of novel catalysts for enhanced efficiency in advanced oxidation processes for this compound degradation. researchgate.net - Isolation and engineering of microorganisms for the specific and complete bioremediation of this compound and its intermediates. mdpi.com - Optimization of hybrid treatment systems that combine biological and chemical processes for synergistic degradation. sciepub.com

Interdisciplinary Perspectives and Collaborative Research Initiatives for Comprehensive Understanding

A comprehensive understanding of the life cycle of this compound, from its synthesis and application to its environmental impact and remediation, necessitates an interdisciplinary approach. The complexity of the issues at hand requires the integration of knowledge and expertise from various scientific and engineering disciplines.

Chemists and chemical engineers can contribute to the development of greener synthesis pathways for this compound and its alternatives, as well as more efficient degradation technologies. tlr-journal.com Environmental scientists and toxicologists are crucial for assessing the ecological and human health risks associated with the dye and its breakdown products. aalto.fi Microbiologists and biotechnologists can play a key role in developing and optimizing bioremediation strategies. researchgate.net Furthermore, textile engineers can work on improving dyeing processes to increase dye fixation rates and reduce the amount of dye released in wastewater. tlr-journal.com

Collaborative research initiatives that bring together academic researchers, industry stakeholders, and regulatory agencies are essential for translating scientific advancements into practical and sustainable solutions. Such collaborations can facilitate the sharing of resources and expertise, and ensure that research is aligned with real-world needs and challenges. An example of such a collaborative effort is the initiative between Murdoch University, the University of Massachusetts Boston, and research institutions in India and China to tackle toxic dye pollution from the textile industry. cncolorchem.com These types of partnerships are vital for developing and implementing innovative technologies for wastewater treatment and promoting sustainable practices in the fashion industry. cncolorchem.com

The future of this compound research and its industrial application will likely be shaped by a move towards a more circular economy model. This will involve not only the development of greener dyes and more effective treatment technologies but also a holistic assessment of the entire product lifecycle to minimize environmental impact at every stage.

Q & A

Basic Research Questions

Q. What are the standard methodologies for analyzing Acid Brown 98 degradation in aqueous systems?

  • Methodological Answer : this compound degradation is typically evaluated using UV-Visible Spectroscopy to track dye concentration changes and Total Organic Carbon (TOC) analysis to quantify mineralization efficiency. Electrochemical oxidation experiments often employ Ti/Ru₀.₃Ti₀.₇O₂ composite anodes, with controlled parameters such as pH (acidic conditions preferred), electrolyte composition (e.g., NaCl or Na₂SO₄), and current density (5–20 mA/cm²). Kinetic modeling (e.g., pseudo-first-order kinetics) is used to interpret degradation rates .

Q. What key parameters influence the electrochemical degradation efficiency of this compound?

  • Methodological Answer : Critical parameters include:

  • pH : Lower pH (acidic conditions) enhances degradation due to increased chlorine species (e.g., HClO) formation in NaCl electrolytes.
  • Electrolyte type and concentration : NaCl outperforms Na₂SO₄ due to chloride's role in generating active chlorine species. Higher NaCl concentrations (e.g., 0.1 M) improve TOC removal.
  • Current density : Increased current density (up to 20 mA/cm²) accelerates degradation but raises energy consumption. Researchers must balance efficiency and cost .

Q. How can researchers ensure reproducibility in this compound degradation studies?

  • Methodological Answer : Reproducibility requires:

  • Detailed documentation of experimental conditions (e.g., anode composition, electrolyte purity, and reactor configuration).
  • Standardized analytical protocols (e.g., calibration curves for UV-Vis, TOC analyzer settings).
  • Validation via control experiments and comparison with published datasets (e.g., 67% TOC removal under 0.1 M NaCl, 20 mA/cm², 60 minutes) .

Advanced Research Questions

Q. How can contradictions in optimal degradation parameters across studies be resolved?

  • Methodological Answer : Contradictions (e.g., conflicting reports on pH effects) require systematic sensitivity analyses:

  • Controlled variable testing : Isolate variables (e.g., pH, electrolyte type) while holding others constant.
  • Statistical modeling : Use ANOVA or factorial design to identify interactions between parameters.
  • Cross-validation : Compare results with peer-reviewed studies (e.g., pH 3–5 optimal in NaCl systems ) and reconcile discrepancies through meta-analyses .

Q. What advanced strategies can improve mineralization efficiency beyond 67% TOC removal for this compound?

  • Methodological Answer : Hybrid approaches may enhance mineralization:

  • Combined electrochemical and biological treatments : Use electrochemical pretreatment to break down recalcitrant intermediates, followed by microbial degradation.
  • Catalyst modification : Dope Ti/Ru₀.₃Ti₀.₇O₂ anodes with transition metals (e.g., Ir or Sn) to boost catalytic activity.
  • Pulsed electrolysis : Optimize energy input by alternating current densities to minimize passivation .

Q. How can researchers characterize intermediate byproducts formed during this compound degradation?

  • Methodological Answer : Advanced analytical techniques include:

  • LC-MS/MS : Identify degradation intermediates via molecular weight and fragmentation patterns.
  • FTIR spectroscopy : Track functional group transformations (e.g., loss of azo bonds).
  • Toxicity assays : Use Vibrio fischeri or Daphnia magna bioassays to evaluate ecological risks of byproducts .

Q. What statistical frameworks are suitable for analyzing non-linear degradation kinetics in this compound studies?

  • Methodological Answer : Beyond pseudo-first-order models:

  • Langmuir-Hinshelwood kinetics : Applicable for surface-mediated reactions on anode catalysts.
  • Artificial Neural Networks (ANNs) : Predict non-linear relationships between parameters (e.g., current density vs. energy consumption).
  • Error analysis : Report confidence intervals for kinetic constants using bootstrapping or Monte Carlo simulations .

Methodological Guidance

  • Data Interpretation : Compare degradation rates with TOC removal to distinguish dye decolorization (UV-Vis) from complete mineralization (TOC). For example, 67% TOC removal in this compound indicates partial breakdown of organic intermediates .
  • Experimental Design : Use factorial design (e.g., 2³ matrix testing pH, NaCl concentration, and current density) to optimize degradation efficiency while minimizing trials .
  • Ethical Reporting : Disclose limitations (e.g., energy consumption trade-offs) and avoid overgeneralizing findings beyond tested conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.